molecular formula C9H10N2O B144814 (1-Aminoindolizin-2-yl)methanol CAS No. 135522-33-7

(1-Aminoindolizin-2-yl)methanol

Cat. No. B144814
CAS RN: 135522-33-7
M. Wt: 162.19 g/mol
InChI Key: ZUEYSYBONHJUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Aminoindolizin-2-yl)methanol, also known as AIM, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a versatile molecule with a wide range of applications, particularly in the development of new drugs and therapies.

Mechanism Of Action

The mechanism of action of (1-Aminoindolizin-2-yl)methanol is not fully understood, but it is believed to act through the inhibition of key enzymes and signaling pathways involved in inflammation and tumorigenesis. (1-Aminoindolizin-2-yl)methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in many inflammatory diseases and cancers. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(1-Aminoindolizin-2-yl)methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), as well as the production of prostaglandin E2 (PGE2), a key mediator of inflammation. (1-Aminoindolizin-2-yl)methanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using (1-Aminoindolizin-2-yl)methanol in lab experiments is its versatility. It can be used in a variety of assays to study its effects on various cellular pathways and processes. However, one limitation is its potential toxicity. (1-Aminoindolizin-2-yl)methanol has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (1-Aminoindolizin-2-yl)methanol. One area of interest is its potential use in the development of new anti-inflammatory and anti-cancer therapies. (1-Aminoindolizin-2-yl)methanol has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of (1-Aminoindolizin-2-yl)methanol and its potential toxicity.

Synthesis Methods

The synthesis of (1-Aminoindolizin-2-yl)methanol can be achieved through several methods, including the reaction of indole-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate, or the reaction of indole-3-carboxaldehyde with hydroxylamine-O-sulfonic acid. Other methods include the reaction of indole with formaldehyde and hydroxylamine hydrochloride, or the reaction of indole with formaldehyde and hydroxylamine-O-sulfonic acid.

Scientific Research Applications

(1-Aminoindolizin-2-yl)methanol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-tumor properties, and has been investigated as a potential treatment for cancer, arthritis, and other inflammatory diseases. (1-Aminoindolizin-2-yl)methanol has also been studied for its potential use in the development of new antibiotics, as well as in the treatment of neurological disorders such as Alzheimer's disease.

properties

CAS RN

135522-33-7

Product Name

(1-Aminoindolizin-2-yl)methanol

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(1-aminoindolizin-2-yl)methanol

InChI

InChI=1S/C9H10N2O/c10-9-7(6-12)5-11-4-2-1-3-8(9)11/h1-5,12H,6,10H2

InChI Key

ZUEYSYBONHJUNR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN2C=C1)CO)N

Canonical SMILES

C1=CC2=C(C(=CN2C=C1)CO)N

synonyms

2-Indolizinemethanol,1-amino-(9CI)

Origin of Product

United States

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